4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid
Description
4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid is a benzoic acid derivative featuring a glycyl residue (NHCH₂CO₂H) protected by a benzyloxycarbonyl (Cbz) group at the nitrogen. This compound is structurally characterized by:
- A benzoic acid backbone providing acidity and hydrogen-bonding capability.
- A glycine spacer linked via an amide bond, enabling peptide-like interactions.
- A Cbz protecting group, which enhances stability during synthetic processes and can be selectively removed via hydrogenolysis .
This molecule is primarily utilized in peptide synthesis and medicinal chemistry as a building block for drug candidates or enzyme inhibitors. Its design balances hydrophilicity (from the carboxylic acid and glycyl groups) and hydrophobicity (from the Cbz group), influencing solubility and reactivity.
Properties
CAS No. |
920273-75-2 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-[2-(phenylmethoxycarbonylamino)acetyl]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(13-6-8-14(9-7-13)16(20)21)10-18-17(22)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,22)(H,20,21) |
InChI Key |
VJHSJEJVTSBQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the glycyl moiety and the benzyloxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of free amine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically or chemically, releasing the active glycyl moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid and analogous compounds:
Key Observations:
Backbone Complexity: The target compound’s glycyl spacer distinguishes it from simpler derivatives like 4-(methoxycarbonyl)benzoic acid, which lacks amino acid linkages. This spacer enhances conformational flexibility for target binding .
Protecting Group Stability : The Cbz group in the target compound offers greater stability under basic conditions compared to methoxycarbonyl esters, which hydrolyze more readily .
Biological Activity : Compounds with glutamic acid residues (e.g., ) exhibit roles in folate metabolism inhibition, whereas the glycyl-linked target compound may prioritize peptide chain elongation or protease interactions .
Analytical and Physicochemical Properties
- Solubility : The Cbz group reduces aqueous solubility compared to unsubstituted benzoic acids but improves organic phase compatibility.
- Chromatographic Behavior : In HPLC, the target compound’s retention time is longer than 4-(methoxycarbonyl)benzoic acid due to higher hydrophobicity .
- Stability: The Cbz group is stable under acidic conditions but cleaved by hydrogenolysis, whereas methoxycarbonyl esters degrade under strong bases .
Biological Activity
4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid, often referred to as a derivative of benzoic acid, exhibits significant biological activities that make it a compound of interest in medicinal chemistry. Its structure includes a benzyloxycarbonyl group and a glycine moiety, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂O₄N. It possesses the following structural features:
- Benzyloxycarbonyl group : Enhances solubility and stability.
- Glycine moiety : Imparts bioactivity through interactions with biological macromolecules.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. These interactions may modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for metabolic processes, potentially leading to altered cellular signaling pathways.
- Receptor Binding : It may bind to receptors involved in inflammation and pain modulation, suggesting potential analgesic properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound may promote programmed cell death in neoplastic cells.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- In a study involving various cancer cell lines (e.g., HeLa, MCF-7), treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM.
- The mechanism was linked to the activation of caspase-3 and caspase-9, indicating the induction of intrinsic apoptotic pathways.
-
Antimicrobial Efficacy
- A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
- The compound's ability to disrupt bacterial cell membranes was suggested as a possible mechanism for its antimicrobial action.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Membrane disruption |
| Antimicrobial | Escherichia coli | 20 | Membrane disruption |
| Anticancer | HeLa | 20 | Caspase activation |
| Anticancer | MCF-7 | 30 | Caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
